molecular formula C17H21F3N2O4 B2875695 N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1351598-22-5

N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2875695
CAS No.: 1351598-22-5
M. Wt: 374.36
InChI Key: ZVOUURGIRHNCSH-UHFFFAOYSA-N
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Description

N'-(2-Cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic organic compound featuring an ethanediamide (oxalamide) core. The molecule is substituted at both amide nitrogens: one with a 2-cyclohexyl-2-hydroxyethyl group and the other with a 4-(trifluoromethoxy)phenyl moiety. Key structural attributes include:

  • Ethanediamide backbone: Provides hydrogen-bonding capacity and structural rigidity.
  • 4-(Trifluoromethoxy)phenyl group: Enhances electron-withdrawing properties and metabolic stability due to the trifluoromethoxy (-OCF₃) moiety.

The molecular formula is C₁₇H₂₀F₃N₂O₄, with a calculated molecular weight of 373.35 g/mol.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O4/c18-17(19,20)26-13-8-6-12(7-9-13)22-16(25)15(24)21-10-14(23)11-4-2-1-3-5-11/h6-9,11,14,23H,1-5,10H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOUURGIRHNCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-cyclohexyl-2-hydroxyethylamine with 4-(trifluoromethoxy)benzoyl chloride to form an intermediate amide. This intermediate is then reacted with oxalyl chloride to produce the final oxalamide compound. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

    Oxidation: Formation of cyclohexyl ketone or cyclohexyl carboxylic acid.

    Reduction: Production of cyclohexyl amine derivatives.

    Substitution: Generation of substituted trifluoromethoxy derivatives.

Scientific Research Applications

N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide is utilized in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with two analogs identified in the literature (see and ):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Implications
Target Compound C₁₇H₂₀F₃N₂O₄ 373.35 2-Cyclohexyl-2-hydroxyethyl, 4-(trifluoromethoxy)phenyl Ethanediamide Enhanced solubility due to hydroxyl group; potential for polymer applications
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide C₂₃H₂₆F₃N₃O₃S 481.53 Piperidinyl-methyl, 2-(methylsulfanyl)benzyl Ethanediamide Increased lipophilicity (piperidine/sulfanyl); possible CNS activity
2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide C₁₅H₁₁F₃NOS 310.05 Phenyl, 4-(trifluoromethyl)phenyl Ethanethioamide Thioamide reactivity; potential enzyme inhibition

Key Differences and Implications

Substituent Effects on Physicochemical Properties
  • Hydrophobicity : The target compound’s cyclohexyl group increases hydrophobicity compared to the piperidinyl-methyl group in the analog from . However, the hydroxyl group may partially offset this by improving aqueous solubility .
  • Electron-Withdrawing Groups : The trifluoromethoxy (-OCF₃) group in the target and ’s compound offers greater metabolic stability than the trifluoromethyl (-CF₃) group in ’s thioamide analog .
Functional Group Reactivity
  • Ethanediamide vs. Ethanethioamide : The thioamide in ’s compound replaces an oxygen atom with sulfur, altering electronic properties and increasing susceptibility to nucleophilic attack. This difference may influence binding to metal ions or biological targets .
  • Piperidinyl vs.

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